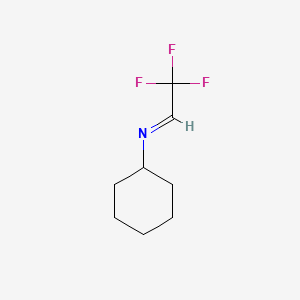
2,2,2-Trifluoroethylidenecyclohexylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethylidenecyclohexylamine is a fluorinated organic compound characterized by the presence of a trifluoroethylidene group attached to a cyclohexylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethylidenecyclohexylamine typically involves the reaction of cyclohexylamine with trifluoroacetaldehyde. One common method is the Knoevenagel-type reaction, where trifluoroacetaldehyde is generated in situ by reacting trifluoroacetic anhydride with triethylamine . This reaction proceeds under mild conditions and results in the formation of the desired product with good yields.
Industrial Production Methods
For industrial-scale production, the synthesis may involve the use of trifluoroacetaldehyde generated from trifluoroacetic anhydride and a suitable base, such as triethylamine. The reaction is typically carried out in a solvent like ethanol or chloroform to enhance solubility and reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethylidenecyclohexylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The trifluoroethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethylidene oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2,2,2-Trifluoroethylidenecyclohexylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated biomolecules.
Industry: The compound is used in the production of agrochemicals, dyestuffs, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethylidenecyclohexylamine involves its interaction with specific molecular targets and pathways. The trifluoroethylidene group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A related compound with similar fluorinated properties but lacking the cyclohexylamine moiety.
2,2-Difluoroethylidenecyclohexylamine: A similar compound with two fluorine atoms instead of three, which may exhibit different chemical and biological properties.
Uniqueness
2,2,2-Trifluoroethylidenecyclohexylamine is unique due to the presence of both the trifluoroethylidene group and the cyclohexylamine moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
31185-49-6 |
|---|---|
Molecular Formula |
C8H12F3N |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
N-cyclohexyl-2,2,2-trifluoroethanimine |
InChI |
InChI=1S/C8H12F3N/c9-8(10,11)6-12-7-4-2-1-3-5-7/h6-7H,1-5H2 |
InChI Key |
YNIBHQAHFSZNQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


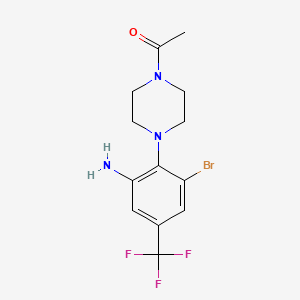
![7-fluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B12837105.png)

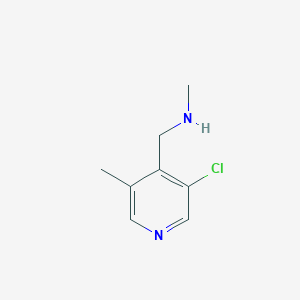
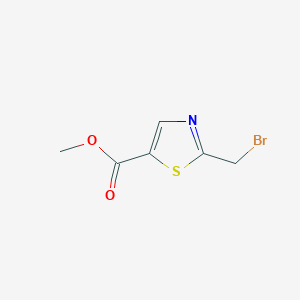
![2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12837136.png)
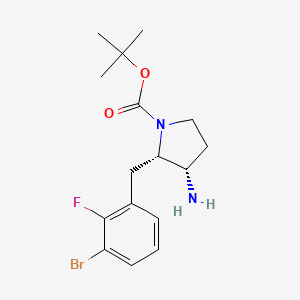
![1-(Bicyclo[2.2.1]Hept-2-Yl)-2,2-Difluoroethanone](/img/structure/B12837146.png)


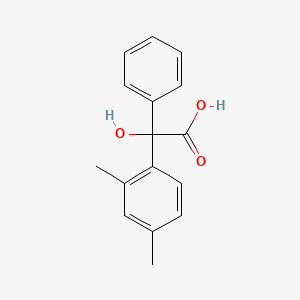
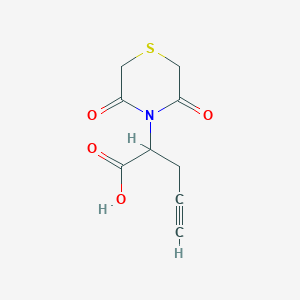
![7-Fluoro-6-iodobenzo[b]furan-3(2H)-one](/img/structure/B12837178.png)

